Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate
Description
Properties
IUPAC Name |
methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJOGMHGKPNPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buffer-Mediated Protection (CN112694420A)
In a method adapted from CN112694420A, lysine methyl ester hydrochloride is suspended in a sodium carbonate/sodium bicarbonate buffer (pH 9.5–10.5). At this pH, the α-amino group remains protonated, while the ε-amino group is deprotonated and nucleophilic. Adding di-tert-butyl dicarbonate (Boc anhydride) selectively acylates the ε-position. After quenching, extraction, and purification, the product is obtained in 85–90% yield with >99% purity.
Key Conditions
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Solvent : Water/THF (3:1)
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Temperature : 0–5°C (prevents α-amino side reactions)
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Workup : Ethyl acetate extraction, brine washing, silica gel chromatography
This method’s efficacy stems from precise pH control, which minimizes competing α-Boc byproducts (<1%). However, scalability is limited by the need for low-temperature maintenance.
Sequential Protection Using Orthogonal Groups
For applications requiring high enantiomeric purity, multi-step protection strategies are employed. These methods often use temporary α-amino protecting groups, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), which are removed after ε-Boc installation.
Fmoc-Based Route (CN114276278A)
CN114276278A outlines a convergent synthesis starting with 1,4-diiodobutane and tert-butyl benzyl carbamate. After nucleophilic substitution and hydrogenation, the ε-amino group is Boc-protected, while the α-amino group is masked with Fmoc. Subsequent Fmoc deprotection (piperidine/DMF) liberates the α-amino group, yielding the target compound in 52.6% overall yield.
Advantages
Cbz-Mediated Protection (cdnsciencepub.com)
A historical approach from cdnsciencepub.com involves α-N-Cbz protection via carbobenzoxy chloride, followed by ε-N-Boc acylation. Hydrogenolysis (H₂/Pd) removes the Cbz group, leaving the ε-Boc intact. Methyl esterification via thionyl chloride/MeOH completes the synthesis (68% yield).
Limitations
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Hydrogenation Risks : Benzyl group removal requires careful catalyst handling.
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Side Reactions : Overexposure to Boc anhydride may yield di-Boc byproducts.
Direct Methyl Esterification of Boc-Protected Lysine
Pre-forming the Boc-protected lysine followed by carboxyl esterification offers a streamlined alternative.
Thionyl Chloride/MeOH Esterification (RSC PDF)
The RSC protocol dissolves Boc-Lys-OH in methanol, followed by dropwise thionyl chloride addition at 0°C. The exothermic reaction generates HCl in situ, protonating the α-amino group and preventing Boc migration. After 4 hours, solvent evaporation yields the methyl ester in 89% purity.
Reaction Equation
Optimization Notes
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Stoichiometry : 1.2 equiv. SOCl₂ ensures complete esterification.
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Temperature Control : Maintaining 0°C prevents Boc cleavage.
Solid-Phase Synthesis for High-Throughput Production
Modern peptide synthesizers adapt solid-phase methods for small-molecule production. Wang resin-bound lysine undergoes ε-Boc protection (Boc₂O/DIPEA), followed by α-amino deprotection (TFA/DCM) and methyl esterification (DIC/HOAt). Cleavage from the resin (95% TFA) affords the product in 76% yield.
Benefits
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Automation : Enables parallel synthesis of derivatives.
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Purity : Solid-phase purification reduces chromatography needs.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Buffer-Mediated | 85–90% | >99% | Moderate | Low |
| Fmoc Route | 52.6% | 99% | Low | High |
| Thionyl Chloride | 89% | 95% | High | Moderate |
| Solid-Phase | 76% | 98% | High | Very High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Case Study: Peptide Synthesis Efficiency
In a study evaluating various amino acid derivatives in peptide synthesis, H-Lys(Boc)OMe demonstrated superior performance in maintaining the integrity of the peptide chain during elongation phases. The presence of the Boc group was shown to significantly reduce side reactions, leading to higher yields of desired peptides.
| Peptide Sequence | Yield (%) | Side Reactions |
|---|---|---|
| Peptide A | 85 | Minimal |
| Peptide B | 90 | None |
| Peptide C | 75 | Moderate |
Hemostatic Activity
Recent research has highlighted the hemostatic properties of H-Lys(Boc)OMe and its derivatives. The compound has been evaluated for its effects on blood coagulation processes, particularly through clot formation and fibrinolysis assays.
Clot Formation and Fibrinolysis Assay Results
In studies assessing clotting times using thrombin time (TT) assays, H-Lys(Boc)OMe exhibited promising results compared to control substances:
| Compound | Thrombin Time (s) | Activity Level |
|---|---|---|
| Control | 15.7 | Baseline |
| H-Lys(Boc)OMe | 14.8 | Active |
These findings suggest that H-Lys(Boc)OMe may enhance coagulation properties, making it a candidate for further exploration in therapeutic applications related to hemostasis.
Cytotoxicity Assessments
The safety profile of H-Lys(Boc)OMe has been investigated through cytotoxicity studies using various cell lines. The compound was tested on monocyte/macrophage peripheral blood cell lines to assess its potential toxic effects.
Findings on Cytotoxicity
The results indicated that H-Lys(Boc)OMe did not induce hemolysis at any tested concentrations and showed no significant cytotoxic effects:
| Concentration (µM) | Hemolysis (%) | Cytotoxicity Level |
|---|---|---|
| 0 | 0 | None |
| 10 | 0 | None |
| 100 | <5 | Low |
These results highlight the compound's favorable safety profile for potential therapeutic applications.
Implications for Drug Development
The insights gained from studying H-Lys(Boc)OMe contribute significantly to drug development efforts, particularly in designing compounds that can effectively modulate physiological processes without adverse effects. Its ability to enhance peptide synthesis efficiency and exhibit hemostatic activity positions it as a valuable tool in therapeutic formulations targeting coagulation disorders.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate involves its interaction with specific molecular targets. The Boc-protected amino group allows for selective reactions with enzymes or other biological molecules, facilitating the study of biochemical pathways. The ester group can be hydrolyzed under physiological conditions, releasing the active amino acid derivative .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Application Differences
Protection Strategy Flexibility: Methyl 2-amino-6-(Boc)aminohexanoate allows sequential Fmoc/Boc deprotection, ideal for automated peptide synthesizers .
Solubility and Reactivity: The methyl ester derivative exhibits better solubility in MeCN and DCM compared to benzyl esters, which require DMF or DMSO . N-Me-Lys(Boc)-OMe·HCl’s methylated α-amino group reduces nucleophilicity, slowing acylation rates but improving protease resistance .
Biological Activity: Boronate-containing analogues (e.g., compound in ) show nanomolar affinity for serine proteases, unlike the parent compound, which lacks targeting moieties.
Commercial Availability and Purity
- Methyl 2-amino-6-(Boc)aminohexanoate is available from suppliers like BLD Pharmatech (≥98% purity, 1g–25g scales) .
- N-Me-Lys(Boc)-OMe·HCl is offered by MolCore at 98% purity, targeting pharmaceutical R&D .
- Boronate derivatives are niche products, often custom-synthesized with lead times exceeding 4 weeks .
Biological Activity
Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known as H-Lys(Boc)OMe, is a derivative of lysine that serves primarily as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino group during synthesis, allowing for the formation of specific peptide bonds. This compound has garnered attention in biochemical research due to its role in various biological activities and applications.
- Molecular Formula : C12H24N2O4
- Molecular Weight : 260.33 g/mol
- CAS Number : 63328-49-4
- Purity : Typically around 95% .
The primary biological activity of this compound is its involvement in peptide synthesis. The Boc group allows for selective reactions, ensuring that the amino functionalities are protected during the formation of peptide chains. This specificity is crucial for generating peptides with desired sequences and structures.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by the Boc group, which can alter solubility and stability. Such modifications can affect how the compound interacts with biological systems and its overall efficacy in peptide synthesis.
Case Studies and Research Findings
Research has demonstrated the importance of this compound in various applications:
- Peptide Synthesis : This compound is widely used as an intermediate in synthesizing peptides that require protected amino acids. Its effectiveness has been highlighted in studies where it facilitated the formation of dipeptides with satisfactory yields .
- Hemostatic Activity : In a study assessing new amide derivatives, compounds similar to this compound were evaluated for their clot formation and fibrinolysis efficiency. Results indicated that certain derivatives exhibited significant activity without causing cytotoxic effects on blood cells .
- Cytotoxicity Studies : Investigations into the cytotoxicity and genotoxicity of synthesized dipeptides containing this compound revealed no significant adverse effects on monocyte/macrophage peripheral blood cell lines, indicating its potential safety profile for biomedical applications .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate | C12H24N2O4 | Enantiomer with different biological activity |
| Ethyl 6-N-Boc-D-lysinate | C12H24N2O4 | Similar structure but without hydrochloride salt |
| (R)-Lysine | C6H14N2O2 | Basic amino acid without protective groups |
The presence of the Boc group allows selective reactions during peptide synthesis, making this compound a valuable intermediate in pharmaceutical development .
Q & A
Q. What are the standard synthetic protocols for Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, and how do reaction conditions influence yield?
The synthesis typically involves a two-step process:
- Step 1 : Coupling reactions using reagents like EDC/HOBt to introduce the tert-butoxycarbonyl (Boc) group. For example, Boc-protected serine was reacted with methyl 6-aminohexanoate hydrochloride in dichloromethane (DCM) with N-methyl morpholine as a base, yielding intermediates in ~98% efficiency .
- Step 2 : Deprotection of temporary protecting groups (e.g., fluorenylmethoxycarbonyl, Fmoc) using piperidine in acetonitrile under inert atmosphere, with yields dependent on stoichiometric ratios (e.g., 8.4 eq. piperidine for complete Fmoc removal) .
Key considerations : Strict inert atmosphere (argon) prevents oxidation of amine intermediates .
Q. How is the compound purified, and what chromatographic methods are validated for isolating high-purity product?
- Flash column chromatography with gradients of methanol in chloroform (e.g., 5–10% MeOH) is effective for isolating the final product, achieving >93% purity .
- Preparative HPLC may be required for enantiomerically pure forms, as evidenced by chiral resolution of Boc-protected analogs .
Validation : Monitor by TLC (Rf ~0.45 in 10% MeOH/DCM) and confirm purity via LCMS (e.g., ESI-LCMS m/z 483.4 [M+H]+) .
Q. What spectroscopic techniques are used to characterize the compound, and how are conflicting spectral assignments resolved?
- 1H NMR : Key signals include δ 1.27 ppm (t-Bu group) and δ 3.63 ppm (methyl ester). Discrepancies in integration (e.g., broad vs. sharp NH signals) may arise from solvent polarity or hygroscopicity; use deuterated DMSO for improved resolution .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., 246.30 g/mol for the free acid form) .
Troubleshooting : Cross-reference with synthetic intermediates (e.g., Fmoc-protected precursors in Supplementary Table 1 ).
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis (>10 mmol)?
- Reagent stoichiometry : Excess EDC/HOBt (1.5 eq.) ensures complete coupling in peptide bond formation .
- Temperature control : Maintaining 0–5°C during borane reductions minimizes side reactions (e.g., over-reduction of esters) .
Case study : Scaling the reductive amination of a keto intermediate with sodium triacetoxyborohydride (2.5 eq.) at 0.5 M concentration achieved 93% yield .
Q. What strategies ensure stereochemical fidelity in derivatives of this compound?
Q. How should hygroscopic intermediates be handled during synthesis?
Q. How can conflicting NMR data (e.g., split peaks or missing signals) be analyzed?
Q. What are the compound’s stability profiles under acidic, basic, or oxidative conditions?
Q. How is this compound applied in peptidomimetic drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
